molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B045416 2,5-Dimethylaniline CAS No. 95-78-3

2,5-Dimethylaniline

Cat. No. B045416
Key on ui cas rn: 95-78-3
M. Wt: 121.18 g/mol
InChI Key: VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Patent
US06353025B1

Procedure details

To a stirred solution of 2,5-dimethylaniline (5.30 g) and 4-dimethylaminopyridine (6.41 g) in dichloromethane (90 ml) was added acetic anhydride (4.13 ml) under ice-cooling, and the mixture was stirred for 4 hours. The reaction mixture was washed with 1N hydrochloric acid and a saturated aqueous sodium bicarbonate solution subsequently, and dried over anhydrous magnesium sulfate. Removal of the solvent in vacuo gave 2′,5′-dimethylacetanilide (6.09 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH:4][C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C
Name
Quantity
4.13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.41 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The reaction mixture was washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution subsequently, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(NC(C)=O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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